molecular formula C23H27N5O3 B2614783 N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1207053-67-5

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2614783
CAS RN: 1207053-67-5
M. Wt: 421.501
InChI Key: RZFGEDBSYYKQNK-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field has explored the synthesis and structural characterization of complex molecules related to the given compound. For example, the work by Kaping et al. (2016) describes an environmentally benign and efficient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting the use of green chemistry principles in the synthesis of complex molecules (Kaping et al., 2016). This approach emphasizes the importance of sustainable methods in the synthesis of pharmacologically relevant compounds.

Biological Evaluation

The exploration of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, forms a significant part of the research into compounds like "N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide." Studies such as those by Kendre et al. (2015) have investigated the antimicrobial and anti-inflammatory activities of novel derivatives, highlighting the potential therapeutic applications of these compounds (Kendre et al., 2015).

Catalysis and Chemical Transformations

Research has also delved into the catalytic properties and chemical transformations involving complex molecules. The study by Zolfigol et al. (2013) presents a method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the versatility of such compounds in facilitating various chemical reactions (Zolfigol et al., 2013).

Molecular Docking and Drug Design

Further research has focused on the use of molecular docking and drug design techniques to explore the therapeutic potential of related compounds. The discovery and synthesis of novel pyrazoles for addressing global medical needs, as discussed by Thangarasu et al. (2019), demonstrate the integration of computational and experimental methodologies in drug development (Thangarasu et al., 2019).

properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-14(2)18-13-22(30)26-23(24-18)28-20(12-19(27-28)16-7-8-16)25-21(29)11-6-15-4-9-17(31-3)10-5-15/h4-5,9-10,12-14,16H,6-8,11H2,1-3H3,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGEDBSYYKQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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